molecular formula C12H12FN3OS B5858450 N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B5858450
M. Wt: 265.31 g/mol
InChI Key: RYNUESCORSDNJI-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as FIT-039 and is a selective inhibitor of Rho-associated kinase (ROCK).

Mechanism of Action

Target of Action

CBKinase1_008005, also known as N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide or CBKinase1_020405, is a kinase inhibitor . The primary targets of this compound are likely to be the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity . This inhibition disrupts the phosphorylation of key regulatory molecules, thereby altering the normal functioning of the cell cycle, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Biochemical Pathways

The affected pathways include those regulated by CK1 isoforms . These pathways are critically involved in tumor progression . By inhibiting CK1, the compound disrupts these pathways, potentially leading to the inhibition of tumor growth and metastasis .

Pharmacokinetics

Based on the general pharmacokinetics of tyrosine kinase inhibitors , it can be inferred that the compound is likely to be well-absorbed after oral administration, metabolized primarily via cytochrome P450 (CYP) 3A4, and more than 90% bound to plasma proteins . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of CBKinase1_008005’s action are likely to include the disruption of normal cell cycle progression, transcription, translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . This disruption could potentially inhibit tumor growth and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBKinase1_008005. It is generally understood that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of a compound

properties

IUPAC Name

N-(3-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3OS/c1-16-6-5-14-12(16)18-8-11(17)15-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNUESCORSDNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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